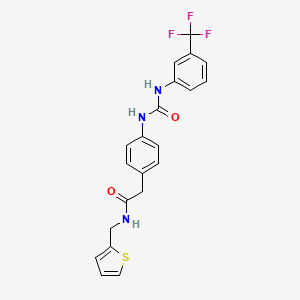

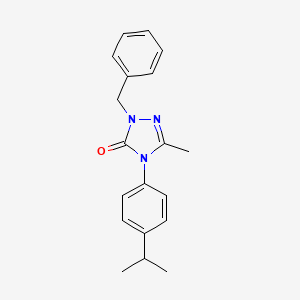

![molecular formula C16H20N4 B2526925 2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine CAS No. 874652-33-2](/img/structure/B2526925.png)

2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine is a fascinating chemical compound with promising applications in scientific research. It has a molecular weight of 268.36 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(1-ethylpropyl)-2-methylpyrazolo[1,5-a]quinazolin-5-amine . The InChI code is 1S/C16H20N4/c1-4-12(5-2)17-16-13-8-6-7-9-14(13)20-15(18-16)10-11(3)19-20/h6-10,12H,4-5H2,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Antimicrobial and Antitubercular Activity

- Quinazolin-4-ones linked with 1,3-thiazole have demonstrated significant antibacterial action, particularly against Mycobacterium tuberculosis. Derivatives synthesized through various organic reactions showed better antibacterial activity at minimal inhibitory concentrations, with certain compounds displaying favorable inhibition compared to standard drugs like Isoniazide (Nagaladinne, Hindustan, & Nayakanti, 2020).

- Other substituted benzo[h]quinazolines and related derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, showing significant activity at various MIC values, indicating their potential as anti-tubercular agents (Maurya et al., 2013).

Anticancer Properties

- Novel regioisomeric hybrids combining quinazoline/benzimidazole structures have been synthesized and screened for antitumor activities against a 60 tumor cell lines panel assay. Some compounds, notably compound 9, displayed significant inhibition against various cancer cell lines, showcasing the potential of quinazolinone derivatives in cancer therapy (Sharma, Luxami, & Paul, 2013).

Enzyme Inhibition and Neurological Applications

- A range of pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolin-5-amines, synthesized as tacrine analogs, were evaluated for their in vitro acetylcholinesterase and butyrylcholinesterase inhibitory activities. These compounds showed good inhibitory activity compared to rivastigmine, suggesting their potential in treating neurological disorders such as Alzheimer's disease (Mahdavi et al., 2017).

Novel Synthetic Pathways and Chemical Properties

- Studies on quinazoline derivatives have also explored novel synthetic pathways, structural analysis, and the impact of intramolecular hydrogen bonding on chemical reactions, providing insights into the chemical behavior and synthetic possibilities of these compounds for further pharmaceutical applications (Szlachcic et al., 2020).

Pharmaceutical Intermediate Applications

- Indolo[2,1-b]quinazolin-6,12-dione derivatives, such as ethyl 5-oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate, have been synthesized, showcasing their potential as intermediate products in organic synthesis with potential pharmaceutical applications (Kovrizhina, Kolpakova, Kuznetzov, & Khlebnikov, 2022).

将来の方向性

While specific future directions for this compound are not mentioned in the search results, it’s clear that pyrazolo[1,5-a]pyrimidines, a related family of compounds, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . This suggests that 2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine may also have promising applications in these fields.

作用機序

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . More detailed information would require further investigation.

Biochemical Pathways

It’s known that pyrazolopyrimidines, a related class of compounds, can act as antimetabolites in purine biochemical reactions . .

Result of Action

It’s known that related compounds can have antitrypanosomal activity , but the specific effects of this compound require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-methyl-N-(pentan-3-yl)pyrazolo[1,5-a]quinazolin-5-amine. For instance, the stability of related pyrazolo[1,5-a]pyrimidines-based fluorophores has been studied under exposure to extreme pH . .

特性

IUPAC Name |

2-methyl-N-pentan-3-ylpyrazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c1-4-12(5-2)17-16-13-8-6-7-9-14(13)20-15(18-16)10-11(3)19-20/h6-10,12H,4-5H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPBEYIOWNBUIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=NC2=CC(=NN2C3=CC=CC=C31)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2526846.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2526851.png)

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526853.png)

![1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2526854.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2526858.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2526860.png)